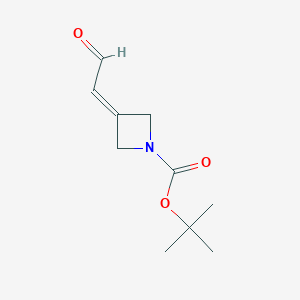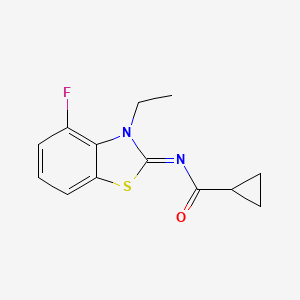![molecular formula C29H33N3O5S2 B2834027 Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 379701-67-4](/img/structure/B2834027.png)
Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” is a complex organic compound. It is a derivative of sulfonamides, which are known for their wide spectrum of biological activities . Sulfonamides conjugated with acetamide fragments exhibit antimicrobial and anticancer activities . This compound is also related to piperidine derivatives, which are important synthetic fragments for designing drugs .
Synthesis Analysis
The synthesis of such compounds often involves the use of key starting materials like 4-(piperidin-1-ylsulfonyl)aniline . These are then converted to the corresponding chloroacetamide derivatives by reaction with chloroacetyl chloride in DMF at room temperature . The target compounds are then synthesized from these intermediates .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques like 13 C-NMR . For example, a 13 C-NMR (DMSO-d 6) analysis of a similar compound yielded the following results: δ = 165.2 (C=O), 153.4 ©, 138.3 ©, 132.1 (CH), 129.8 (CH), 121.7 (CH), 120.4 ©, 115.6 ©, 113.1 (CH), 47.0 (CH 2), 44.0 (CH 2), 25.1 (CH 2), 23.4 (CH 2) ppm .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to those of other sulfonamide and piperidine derivatives . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the yield and melting point of a similar compound were found to be 91% and 75–76 °C respectively .Applications De Recherche Scientifique
Mycobacterium Tuberculosis Inhibition
A series of compounds structurally related to the given chemical, specifically ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, were designed for inhibiting Mycobacterium tuberculosis GyrB ATPase. Among these, a particular compound exhibited significant inhibition against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, along with antituberculosis activity without cytotoxicity at effective concentrations (V. U. Jeankumar et al., 2013).
Novel Synthesis Techniques
Research into the synthesis of tetrahydropyridines through [4 + 2] annulation involving compounds like ethyl 2-methyl-2,3-butadienoate and N-tosylimines has led to the development of highly functionalized tetrahydropyridines. These syntheses are noteworthy for their efficiency, regioselectivity, and potential applications in producing complex heterocyclic compounds (Xue-Feng Zhu et al., 2003).
Antimicrobial and Antifungal Activities
Synthetic efforts have led to the creation of new pyridine derivatives, with studies indicating promising antibacterial and antifungal activities. These derivatives represent a significant area of research for developing new therapeutics against resistant strains of bacteria and fungi (N. Patel et al., 2007).
Vasodilation Properties
Research into 3-pyridinecarboxylates has revealed compounds with considerable vasodilation potency. Such compounds have been synthesized through reactions involving piperidine or morpholine with 2-bromo-3-pyridinecarboxylate derivatives, demonstrating potential applications in cardiovascular research (A. S. Girgis et al., 2008).
Mécanisme D'action
The mechanism of action of sulfonamide derivatives often involves the inhibition of dihydrofolate reductase (DHFR), which is a prominent mechanism through which these compounds exhibit antimicrobial and antitumor activities . A molecular docking study can be performed to identify the mode of action of the synthesized compounds and their binding interactions with the active sites of DHFR .
Orientations Futures
The future directions for research on this compound could involve further exploration of its biological activities and potential applications in drug design . This could include screening for cytotoxic activity against various cell lines , as well as the discovery and biological evaluation of potential drugs containing this compound .
Propriétés
IUPAC Name |
ethyl 6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O5S2/c1-2-37-29(34)26-24-15-18-31(19-21-9-5-3-6-10-21)20-25(24)38-28(26)30-27(33)22-11-13-23(14-12-22)39(35,36)32-16-7-4-8-17-32/h3,5-6,9-14H,2,4,7-8,15-20H2,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMYMKBZRRDZNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(9-bromo-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-chlorophenol](/img/structure/B2833954.png)


![3-{[(Tert-butoxy)carbonyl]amino}-2-methylbutanoic acid](/img/structure/B2833964.png)
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2833965.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2833966.png)
